4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
4’-(4-Morpholinyl)[1,1’-biphenyl]-2-carbaldehyde is an organic compound that features a biphenyl core with a morpholine group attached to one of the phenyl rings and an aldehyde group on the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Morpholinyl)[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Morpholine Group: The morpholine group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by the morpholine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-(4-Morpholinyl)[1,1’-biphenyl]-2-carbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation: 4’-(4-Morpholinyl)[1,1’-biphenyl]-2-carboxylic acid
Reduction: 4’-(4-Morpholinyl)[1,1’-biphenyl]-2-methanol
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
4’-(4-Morpholinyl)[1,1’-biphenyl]-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 4’-(4-Morpholinyl)[1,1’-biphenyl]-2-carbaldehyde depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can bind to specific receptors in biological systems, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)aniline: Similar in structure but lacks the biphenyl core and aldehyde group.
Tetra-4-morpholinyl(piperidinyl)-5-R-substituted phthalocyanines: Contains morpholine groups but has a different core structure.
1-[1,1’-Biphenyl]-4-yl-2-methyl-2-(4-morpholinyl)-1-propanone: Similar biphenyl core with a morpholine group but different functional groups.
Uniqueness
4’-(4-Morpholinyl)[1,1’-biphenyl]-2-carbaldehyde is unique due to its combination of a biphenyl core, morpholine group, and aldehyde group, which confer specific chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylphenyl)benzaldehyde |
InChI |
InChI=1S/C17H17NO2/c19-13-15-3-1-2-4-17(15)14-5-7-16(8-6-14)18-9-11-20-12-10-18/h1-8,13H,9-12H2 |
InChI Key |
CCFKHSODKKOGQM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CC=CC=C3C=O |
Origin of Product |
United States |
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